molecular formula C18H19N3O B2868653 (2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide CAS No. 1799255-98-3

(2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2868653
CAS No.: 1799255-98-3
M. Wt: 293.37
InChI Key: MSKSUIDNQNRLPD-MDZDMXLPSA-N
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Description

(2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide is a cinnamamide derivative characterized by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide backbone) and a pyrrolidine ring substituted with a pyridin-2-yl group. The (2E)-configuration ensures planar geometry, facilitating π-π interactions with biological targets. The pyridine-pyrrolidine moiety introduces unique electronic and steric properties, distinguishing it from simpler cinnamamides.

Properties

IUPAC Name

(E)-3-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(10-9-15-6-2-1-3-7-15)20-16-11-13-21(14-16)17-8-4-5-12-19-17/h1-10,12,16H,11,13-14H2,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKSUIDNQNRLPD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides . The reaction is typically carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine or iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-(pyridin-2-yl)amides .

Scientific Research Applications

(2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its N-[1-(pyridin-2-yl)pyrrolidin-3-yl] substituent. Below is a comparison with key analogs:

Compound Name Substituent on Anilide/Pyrrolidine Key Structural Features
Target Compound 1-(Pyridin-2-yl)pyrrolidin-3-yl Pyrrolidine-pyridine hybrid; moderate bulk
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide 3,5-Bis(trifluoromethyl)phenyl High lipophilicity; strong electron-withdrawing groups
N-Phenethylcinnamamide Phenethyl Flexible alkyl chain; multi-target activity
Asivatrep 4-(Methanesulfonamido)phenyl Complex pyridine-trifluoromethyl substituent

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in ) enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Pyridine-containing substituents (as in the target compound and asivatrep) may improve target binding via hydrogen bonding or π-stacking .
  • Pyrrolidine flexibility could modulate conformational adaptability compared to rigid aromatic substituents .
Antimicrobial Activity:
  • Analogs : (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide exhibited MIC values of 1–2 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis, surpassing ampicillin and isoniazid .
  • Compound 10 : (2E)-N-[3-Fluoro-4-(CF₃)phenyl]-3-phenylprop-2-enamide showed bactericidal activity with a >99% reduction in CFU/mL within 8 hours .
Anti-inflammatory and Cytotoxicity:
  • : Ortho/meta-substituted compounds (e.g., compound 20) demonstrated NF-κB inhibition, but antimicrobial/anti-inflammatory synergy remains challenging .
  • Target Compound : The pyridine moiety could engage in hydrogen bonding (e.g., with NF-κB residues), but cytotoxicity risks depend on metabolic stability of the pyrrolidine ring.

Physicochemical and ADMET Properties

Parameter Target Compound Analog (3,5-bis(CF₃)) N-Phenethylcinnamamide
logD₇.₄ (Predicted) ~2.8 ~4.2 ~3.5
Solubility (µg/mL) Moderate (pyridine) Low (high CF₃) Moderate
Cytotoxicity (THP1) Likely low Not observed Low ()

Notes:

  • The target compound’s lower logD compared to CF₃-substituted analogs may reduce nonspecific binding but limit membrane penetration .
  • Pyridine’s basicity could enhance solubility in acidic environments (e.g., gastrointestinal tract) .

Biological Activity

(2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration, combining a phenyl group with a pyrrolidine and pyridine moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H21N3O\text{C}_{18}\text{H}_{21}\text{N}_3\text{O}

This structure includes:

  • A phenyl group which may influence its interaction with biological targets.
  • A pyrrolidine ring that can modulate pharmacokinetic properties.
  • A pyridine moiety potentially enhancing binding affinity to certain receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects. Below are detailed insights into these activities based on available studies.

Anti-inflammatory Activity

Studies have shown that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The structure–activity relationship (SAR) analysis has revealed that modifications in the phenyl and pyrrolidine groups can significantly affect anti-inflammatory potency.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Diclofenac6.741.10
Celecoxib0.04 ± 0.010.04 ± 0.01

The compound demonstrated significant inhibition of COX enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases .

Analgesic Effects

In vivo studies using carrageenan-induced paw edema models have indicated that this compound exhibits analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The effective doses (ED50) were calculated to assess its efficacy against pain:

CompoundED50 (μM)
This compound9.17
Indomethacin9.17

These results highlight the compound's potential as an effective analgesic agent .

Neuroprotective Potential

Recent investigations have focused on the neuroprotective properties of this compound, particularly regarding its ability to penetrate the blood-brain barrier and modulate neuroinflammatory pathways. The presence of the pyridine ring is believed to enhance central nervous system activity, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In vitro Studies : Research demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in RAW264.7 macrophages, indicating its potential to modulate immune responses.
  • Animal Models : In rodent models, administration of this compound led to a notable decrease in inflammation markers and pain behavior assessments, supporting its analgesic and anti-inflammatory claims.
  • Structure–Activity Relationship Studies : Various analogs were synthesized to explore modifications in the chemical structure that could enhance biological activity or reduce toxicity.

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